N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a multifunctional structure. The compound includes:
- Ethanediamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
- 2,5-Difluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Hydroxyl group: Increases solubility via hydrogen bonding and influences stereochemistry.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4S/c19-12-3-4-13(20)14(8-12)22-17(24)16(23)21-10-18(25,11-5-7-27-9-11)15-2-1-6-26-15/h1-9,25H,10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGVKXEXFNKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,5-difluoroaniline, furan-2-carbaldehyde, and thiophene-3-carboxylic acid. These intermediates undergo a series of reactions, including condensation, reduction, and coupling reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines and alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacology ()
Ranitidine-Related Compound B (USP 31)
- Structure: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine .
- Comparison :
| Property | Target Compound | Ranitidine-Related Compound B |
|---|---|---|
| Core Structure | Ethanediamide | Nitroethenediamine |
| Aromatic Groups | Furan-2-yl, thiophen-3-yl, difluorophenyl | Furan-2-yl, dimethylaminomethyl |
| Functional Groups | Hydroxyl, fluorine | Nitro, thioether |
| Potential Use | Drug candidate (inferred) | H₂ antagonist impurity |
- Key Differences :
- The target compound’s fluorine atoms improve lipophilicity and oxidative stability compared to the nitro group in Compound B.
- The hydroxyl group in the target may enhance aqueous solubility, whereas Compound B’s thioether linkage increases metabolic lability.
Thiophene-Based Materials ()
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
| Property | Target Compound | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene |
|---|---|---|
| Core Structure | Ethanediamide | Fused thienothiophene |
| Aromatic Groups | Furan, thiophen-3-yl | Thiophen-2-yl |
| Electronic Properties | Polar (amide, hydroxyl) | Highly conjugated (semiconductor) |
| Applications | Pharmaceuticals (inferred) | Organic electronics |
- Key Differences :
- The target’s amide and hydroxyl groups disrupt conjugation, making it unsuitable for electronic applications but favorable for drug-receptor interactions.
- The thiophen-3-yl group in the target may reduce steric hindrance compared to thiophen-2-yl in fused systems.
Patent Compounds ()
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)...)
- Structure: Oxazolidinone core with trifluoromethylphenyl groups.
- Comparison: Fluorine Content: Both compounds use fluorine for stability, but the patent compound’s trifluoromethyl groups are more electron-withdrawing than the target’s difluorophenyl.
Research Findings and Inferences
Q & A
Basic Questions
Q. What are the key synthetic routes for synthesizing N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Coupling Reactions : Start with a substituted aniline (e.g., 2,5-difluorophenylthiourea) and a brominated ketone (e.g., furan/thiophene-substituted phenacyl bromide) under Hantzsch thiazole-like conditions (ethanol solvent, reflux) .
Hydroxylation : Introduce the hydroxy group via nucleophilic substitution or ketone reduction (e.g., using NaBH₄) .
Amide Formation : React intermediates with ethanediamide precursors using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization ensure >95% purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., furan/thiophene protons at δ 6.5–7.5 ppm, hydroxy proton at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.08) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxy and thiophene groups .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Use DMF for polar intermediates or THF for non-polar steps; ethanol for Hantzsch reactions . | |
| Temperature | Maintain 0–5°C during coupling to minimize side reactions; reflux (80°C) for cyclization . | |
| Catalysts | Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of thiophene/furan rings . | |
| Purification | Sequential chromatography (size exclusion + silica gel) for complex mixtures . |
Q. What methodological approaches are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzymatic Assays : Test inhibition of kinases or proteases (IC₅₀ values) using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina; prioritize compounds with ∆G < -8 kcal/mol .
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- Dynamic NMR : Heat samples to 50°C to resolve overlapping peaks from conformational exchange .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon signals .
Q. What computational strategies are employed to predict the reactivity of this compound?
- Methodological Answer :
| Parameter | Application | Evidence |
|---|---|---|
| DFT Calculations | Optimize geometry (B3LYP/6-31G*) and calculate Fukui indices for electrophilic/nucleophilic sites . | |
| Molecular Dynamics | Simulate solvation effects in water/DMSO using GROMACS . | |
| QSAR Modeling | CorlogP values predict lipophilicity; polar surface area estimates membrane permeability . |
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
